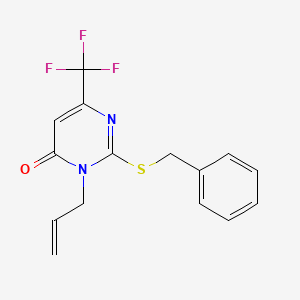

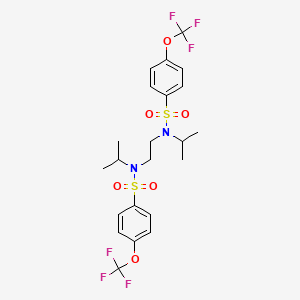

![molecular formula C5H7NO2 B2538850 2,3-二氢-[1,4]恶嗪-4-甲醛 CAS No. 61157-72-0](/img/structure/B2538850.png)

2,3-二氢-[1,4]恶嗪-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

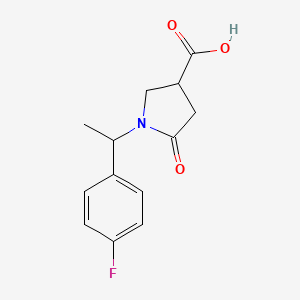

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde (DICO) is a versatile and interesting compound with a wide range of applications in both organic and inorganic chemistry. It is a key intermediate in the synthesis of many heterocyclic compounds and is used in the preparation of pharmaceuticals, agrochemicals, and other compounds. DICO is a highly reactive compound and its reactivity is dependent on its oxidation state. Its reactivity can be further enhanced by the presence of a catalyst.

科学研究应用

Medicinal Chemistry and Drug Development

The 2,3-dihydro-1,4-benzodioxane motif serves as a crucial building block in the design and synthesis of pharmaceutical agents. Notable examples include:

- Doxazosin : An antihypertensive drug that selectively antagonizes α1-adrenergic receptors. Its chiral 2,3-dihydro-1,4-benzodioxane ring contributes to its pharmacological activity .

- MKC-242 : An antidepressant compound containing the benzodioxane ring. Its stereochemistry plays a role in its efficacy .

- WB4101 : A potent α1D-adrenergic antagonist with applications in cardiovascular research .

- BSF-190555 : An agonist for serotonin receptors, relevant in the study of neurological disorders .

Organic Synthesis and Catalysis

Researchers have explored synthetic methods to construct chiral 2,3-dihydro-1,4-benzodioxane frameworks. Palladium-catalyzed intramolecular etherification and asymmetric O-arylation coupling reactions have been employed to access these motifs .

Materials Science

The 1,4-oxazine ring has been investigated as an anchoring group for constructing functional materials. For instance, de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between low- and high-conducting states, making it relevant in molecular electronics .

Green Chemistry

Recent work has focused on CO2-based cascade processes for the synthesis of benzoxazine-2-one derivatives. These compounds have potential pharmaceutical applications, and the use of CO2 as a reactant aligns with sustainable practices .

Bioactive Natural Products

Chiral benzodioxane derivatives are found in natural products like silybin from Silybum marianum Gaertn. Silybin exhibits antihepatotoxic activities and contains the characteristic 2,3-dihydro-1,4-benzodioxane ring .

Enzyme Evolution and Biocatalysis

Recent research has explored enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered Candida antarctica lipase B. Mutants A225F and A225F/T103A were found to catalyze the kinetic resolution of the substrate, providing insights for enzyme evolution strategies .

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to interact with their targets in a manner that results in changes in cellular function . For instance, certain compounds have been found to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 . They also activate caspase-8, which is involved in the extrinsic apoptotic pathway .

Biochemical Pathways

Oxazines, a class of compounds to which 2,3-dihydro-[1,4]oxazine-4-carbaldehyde belongs, are known to be involved in various biological processes .

Result of Action

Related compounds have been shown to cause a loss in the mitochondrial membrane potential and activate various caspases, leading to apoptosis .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can significantly impact the activity of similar compounds .

属性

IUPAC Name |

2,3-dihydro-1,4-oxazine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBGTFLHDVXZKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CN1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

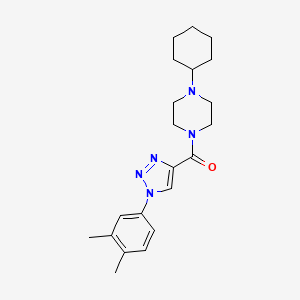

![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2538769.png)

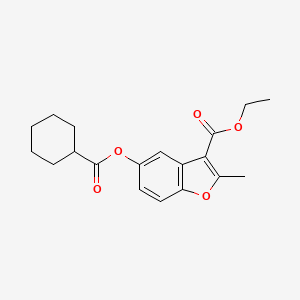

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)

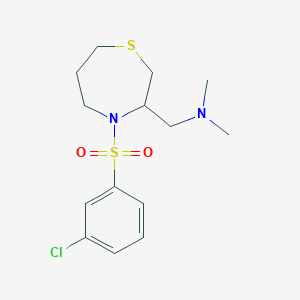

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2538780.png)

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)